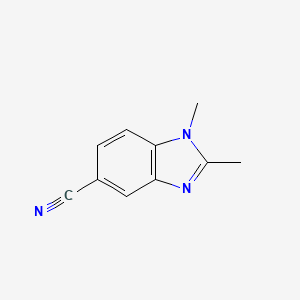

1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile

描述

属性

IUPAC Name |

1,2-dimethylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYJGQHRYUADIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606882 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80073-14-9 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Substituted o-Phenylenediamines

A common approach starts with appropriately substituted o-phenylenediamines, which undergo cyclization with reagents that introduce the diazole ring and the nitrile group.

- Starting materials: 4-amino-3-methylbenzonitrile or related derivatives.

- Cyclization agents: Carbonyl sources such as formic acid derivatives or orthoesters.

- Methylation: Methyl groups at N-1 and C-2 positions can be introduced via methylation reagents like methyl iodide or dimethyl sulfate after ring formation.

One-Pot Multi-Step Synthesis

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of methylbenzenesulfonic acid | Thionyl chloride or POCl3 | 0 to 40 | 1–3 hours | 85–95 | Formation of chlorinated intermediate |

| Ammonolysis | Ammonia or ammonium salt | Room temp (25) | 1–2 hours | 80–90 | Conversion to sulfonamide |

| Oxidation | Sodium hypochlorite or potassium permanganate | 25–40 | 3–4 hours | 75–85 | Ring closure to benzodiazole core |

| Methylation | Methyl iodide or dimethyl sulfate | 0 to 50 | 2–6 hours | 70–80 | Introduction of methyl groups at N-1, C-2 |

Analytical and Purity Considerations

- Purity of the final compound can reach >95% using chromatographic purification and recrystallization.

- Reaction progress is monitored by HPLC and spectroscopic methods (NMR, IR).

- The nitrile group is confirmed by characteristic IR absorption near 2220 cm⁻¹ and ^13C NMR signals around 115 ppm.

Research Findings and Optimization

- Use of sodium hypochlorite as an oxidant is preferred due to lower toxicity compared to chromates.

- Controlling pH during ammonolysis and oxidation steps is critical to avoid side reactions.

- One-pot procedures reduce reaction time and improve overall yield.

- Alternative chlorinating agents (phosgene, triphosgene) offer different reactivity profiles but require careful handling.

Summary Table of Preparation Routes

| Method Type | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Stepwise Cyclization | o-Phenylenediamine, methylating agents | High purity, well-established | Multi-step, longer synthesis |

| One-Pot Multi-Step | Chlorinating agents, ammonia, methyl iodide | Efficient, reduced purification | Requires precise control |

| Sulfonamide Intermediate | Thionyl chloride, ammonia, sodium hypochlorite | Good yields, scalable | Use of hazardous reagents |

| Sulfur-Containing Rings | Active sulfur, diethylamine, acid | Insight into heterocyclic synthesis | Not direct for benzodiazole |

化学反应分析

Types of Reactions

1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted benzodiazole derivatives.

科学研究应用

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1,2-dimethyl-1,3-benzodiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Anticancer Properties

The compound has been investigated for its anticancer potential. A study highlighted the synthesis of various benzodiazole derivatives, showing promising results against different cancer cell lines such as A-549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzodiazole ring enhance cytotoxicity against these cancer cells .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory activities associated with benzodiazole derivatives. For example, compounds derived from 1,2-dimethyl-1,3-benzodiazole exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. This suggests potential therapeutic roles in treating inflammatory diseases .

Material Science Applications

Organic Electronics

The unique electronic properties of 1,2-dimethyl-1,3-benzodiazole derivatives make them suitable candidates for applications in organic electronics. These compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their utility in electronic devices .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12 µg/mL | |

| Antifungal | C. albicans | 15 µg/mL | |

| Anticancer | A-549 | 5 µM | |

| Anti-inflammatory | COX-2 | 0.0469 nM |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study focused on the anticancer effects of 1,2-dimethyl-1,3-benzodiazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against multiple cancer cell lines. The most potent derivative showed an IC50 value of 5 µM against A-549 cells, indicating substantial potential for further development as an anticancer agent .

Case Study 2: Development of Organic Photovoltaics

Another research project explored the use of 1,2-dimethyl-1,3-benzodiazole in organic photovoltaic materials. The study demonstrated that incorporating this compound into the active layer of OPVs improved device efficiency by enhancing charge transport properties and stability under operational conditions .

作用机制

The mechanism of action of 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile with analogous compounds:

Key Differences and Research Findings

Electronic Properties :

- The benzodiazole core in the target compound has moderate electron-withdrawing properties due to the nitrile group, whereas benzothiadiazoles (e.g., methyl 1,2,3-benzothiadiazole-5-carboxylate) exhibit stronger electron deficiency due to the sulfur atom, enhancing their utility in conductive polymers .

- Oxadiazole derivatives (e.g., 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) display distinct electronic profiles, enabling applications in medicinal chemistry as antipicornaviral agents .

In contrast, the target compound’s simpler benzodiazole structure may favor metabolic stability in agrochemical formulations .

Synthetic Accessibility :

- The target compound’s synthesis likely involves direct nitrile substitution on a preformed benzodiazole, while fused systems (e.g., pyrido-benzimidazoles) require multi-step cyclization .

- Benzothiadiazoles often utilize palladium-catalyzed cross-coupling for functionalization, a method less applicable to benzodiazoles due to differing reactivity .

生物活性

1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzodiazole ring with two methyl substitutions and a cyano group, which enhance its reactivity and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contributes to its unique properties and biological interactions. The presence of the cyano group is particularly significant as it influences the compound's reactivity and binding affinity to biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that benzodiazole derivatives can induce apoptosis in various cancer cell lines by targeting oncogenic proteins involved in cell cycle regulation and apoptosis pathways . In vitro studies have shown that this compound can significantly inhibit the proliferation of cancer cells, making it a candidate for further drug development.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Its mechanism often involves disrupting cellular processes in pathogens, leading to cell death .

- Pharmacological Applications : Due to its structural characteristics, this compound is being explored for potential use in treating infections caused by resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Formation of Hydrogen Bonds : The compound's ability to form hydrogen bonds facilitates its binding to target proteins and nucleic acids.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in crucial metabolic pathways within cancer cells or pathogens.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Studies : A study reported that this compound showed a significant reduction in cell viability across multiple cancer cell lines (e.g., HeLa, HCT116) with IC50 values indicating potent cytotoxic effects .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like thiouracil derivatives or substituted aldehydes. For example, refluxing thiouracil derivatives with aromatic aldehydes in a solvent system of acetic anhydride/acetic acid with sodium acetate as a catalyst yields fused heterocyclic products. Reaction optimization involves adjusting molar ratios (e.g., 0.01 mol of each reactant), reflux duration (2–12 hours), and crystallization solvents (DMF/water) to improve yields (57–68%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2,219 cm⁻¹ and carbonyl at ~1,719 cm⁻¹) .

- NMR spectroscopy : ¹H NMR resolves methyl groups (singlets at δ 2.24–2.37 ppm) and aromatic protons (doublets/multiplet signals). ¹³C NMR confirms nitrile carbons (~117 ppm) and carbonyls (~165–171 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate the molecular formula .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodological Answer : Key strategies include:

- Purifying intermediates (e.g., column chromatography) to reduce side reactions.

- Optimizing solvent systems (e.g., acetic anhydride for acetylation) and catalyst load (e.g., sodium acetate).

- Monitoring reaction progress via TLC and adjusting reflux time .

Advanced Research Questions

Q. What experimental approaches are used to analyze bioactivity (e.g., antimicrobial, anti-inflammatory) of 1,2-Dimethyl-1,3-benzodiazole derivatives?

- Methodological Answer : Bioactivity assessment involves:

- In vitro assays : Agar diffusion for antimicrobial activity against Gram-positive/negative bacteria.

- Enzyme inhibition studies : COX-2 assays for anti-inflammatory potential.

- Dose-response curves : IC₅₀ calculations using derivatives with substituents like 5-methylfuran-2-yl, which enhance activity .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular docking : Simulates binding affinities with target proteins (e.g., bacterial dihydrofolate reductase).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing nitrile groups) with bioactivity .

Q. What strategies resolve contradictions in spectroscopic data or bioactivity results across studies?

- Methodological Answer :

- Reproducibility checks : Repeating experiments under standardized conditions (e.g., solvent purity, NMR calibration).

- Meta-analysis : Comparing datasets from multiple studies to identify outliers (e.g., conflicting melting points or NMR shifts).

- Collaborative validation : Cross-laboratory verification of bioactivity using shared protocols .

Q. How are in vivo metabolic pathways of benzodiazole derivatives investigated?

- Methodological Answer :

- Isotopic labeling : Track metabolites using ¹⁴C-labeled compounds in rodent models.

- LC-MS/MS : Identifies phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Pharmacokinetic profiling : Measures half-life, bioavailability, and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。